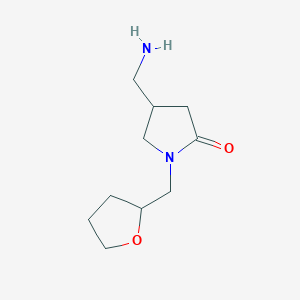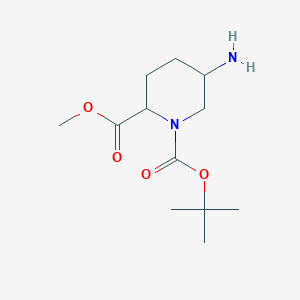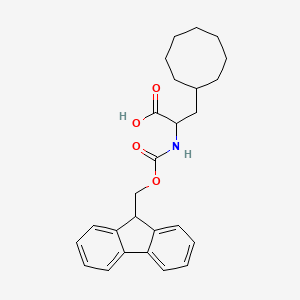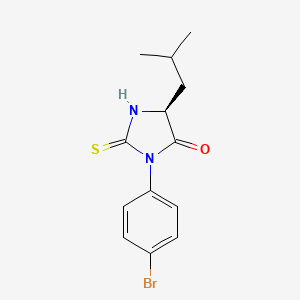![molecular formula C24H34BN3O7 B12948887 1H-Indole-1-carboxylic acid, 2-borono-5-[[[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]carbonyl]amino]-, 1-(1,1-dimethylethyl) ester](/img/structure/B12948887.png)
1H-Indole-1-carboxylic acid, 2-borono-5-[[[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]carbonyl]amino]-, 1-(1,1-dimethylethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-1-carboxylic acid, 2-borono-5-[[[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]carbonyl]amino]-, 1-(1,1-dimethylethyl) ester is a complex organic compound with a unique structure that combines an indole core with boronic acid and piperidine functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-1-carboxylic acid, 2-borono-5-[[[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]carbonyl]amino]-, 1-(1,1-dimethylethyl) ester typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Introduction of the Boronic Acid Group: This step often involves the use of boronic acid derivatives and palladium-catalyzed coupling reactions.
Attachment of the Piperidine Moiety: This is usually done through amide bond formation using coupling reagents like EDCI or HATU.
Protection and Deprotection Steps: Protecting groups such as tert-butoxycarbonyl (Boc) are used to protect reactive sites during the synthesis and are later removed under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
1H-Indole-1-carboxylic acid, 2-borono-5-[[[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]carbonyl]amino]-, 1-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: The indole core can be oxidized using reagents like m-CPBA.
Reduction: The boronic acid group can be reduced to a hydroxyl group using reducing agents like NaBH4.
Substitution: The compound can undergo nucleophilic substitution reactions at the boronic acid site.
Common Reagents and Conditions
Oxidation: m-CPBA, DCM, room temperature.
Reduction: NaBH4, methanol, 0°C.
Substitution: Nucleophiles like amines or alcohols, base (e.g., NaOH), solvent (e.g., THF).
Major Products
Oxidation: Formation of indole N-oxide derivatives.
Reduction: Conversion to hydroxyl-substituted indole derivatives.
Substitution: Formation of substituted boronic esters or amides.
Aplicaciones Científicas De Investigación
1H-Indole-1-carboxylic acid, 2-borono-5-[[[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]carbonyl]amino]-, 1-(1,1-dimethylethyl) ester has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of this compound involves interactions with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The indole core can interact with various biological targets, including receptors and enzymes, through π-π stacking and hydrogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
- 1H-Indole-1-carboxylic acid, 2-borono-4-methyl-, 1-(1,1-dimethylethyl) ester
- 1H-Indole-1-carboxylic acid, 2-borono-5-nitro-, 1-(1,1-dimethylethyl) ester
Uniqueness
1H-Indole-1-carboxylic acid, 2-borono-5-[[[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]carbonyl]amino]-, 1-(1,1-dimethylethyl) ester is unique due to its combination of boronic acid and piperidine functionalities, which provide distinct reactivity and biological activity compared to other indole derivatives.
Propiedades
Fórmula molecular |
C24H34BN3O7 |
|---|---|
Peso molecular |
487.4 g/mol |
Nombre IUPAC |
[1-[(2-methylpropan-2-yl)oxycarbonyl]-5-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carbonyl]amino]indol-2-yl]boronic acid |
InChI |
InChI=1S/C24H34BN3O7/c1-23(2,3)34-21(30)27-11-9-15(10-12-27)20(29)26-17-7-8-18-16(13-17)14-19(25(32)33)28(18)22(31)35-24(4,5)6/h7-8,13-15,32-33H,9-12H2,1-6H3,(H,26,29) |
Clave InChI |
REBYIDNDIQFDDY-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)NC(=O)C3CCN(CC3)C(=O)OC(C)(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,9,13-Triazadispiro[4.0.5.3]tetradecane-9,13-dicarboxylic acid, 9-(1,1-dimethylethyl) 13-(phenylmethyl) ester](/img/structure/B12948817.png)
![2-[2-[4,6-Bis[2-(2-hydroxyethoxy)ethyl]-2,4,6-triphenoxy-1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-trien-2-yl]ethoxy]ethanol](/img/structure/B12948821.png)

![(S)-6-(tert-Butoxycarbonyl)-2-oxo-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B12948826.png)
![1-[5-(1-Methyl-1H-benzimidazol-2-yl)thiophen-2-yl]ethan-1-one](/img/structure/B12948832.png)




![1-Oxa-4,8-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B12948866.png)
![Spiro[3.4]octan-2-ylmethanol](/img/structure/B12948881.png)

